molecular formula C19H16N2O4S B067844 ETHYL 8-BENZENESULFONYL-1,8-DIHYDRO-PYRROLO[2,3-B]INDOLE-2-CARBOXYLATE CAS No. 182257-99-4

ETHYL 8-BENZENESULFONYL-1,8-DIHYDRO-PYRROLO[2,3-B]INDOLE-2-CARBOXYLATE

Cat. No.: B067844
CAS No.: 182257-99-4
M. Wt: 368.4 g/mol
InChI Key: FDAYTRJOISMLHH-UHFFFAOYSA-N
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Description

Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of acidic catalysts such as methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The sulfonyl group can also play a role in modulating the compound’s activity by affecting its solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate is unique due to its specific structural features, including the presence of both the indole ring and the phenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 4-(benzenesulfonyl)-3H-pyrrolo[2,3-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-2-25-19(22)16-12-15-14-10-6-7-11-17(14)21(18(15)20-16)26(23,24)13-8-4-3-5-9-13/h3-12,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAYTRJOISMLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454840
Record name AGN-PC-0NFPT3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182257-99-4
Record name AGN-PC-0NFPT3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 8-BENZENESULFONYL-1,8-DIHYDRO-PYRROLO[2,3-B]INDOLE-2-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 8-BENZENESULFONYL-1,8-DIHYDRO-PYRROLO[2,3-B]INDOLE-2-CARBOXYLATE
Reactant of Route 3
ETHYL 8-BENZENESULFONYL-1,8-DIHYDRO-PYRROLO[2,3-B]INDOLE-2-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 8-BENZENESULFONYL-1,8-DIHYDRO-PYRROLO[2,3-B]INDOLE-2-CARBOXYLATE
Reactant of Route 5
ETHYL 8-BENZENESULFONYL-1,8-DIHYDRO-PYRROLO[2,3-B]INDOLE-2-CARBOXYLATE
Reactant of Route 6
ETHYL 8-BENZENESULFONYL-1,8-DIHYDRO-PYRROLO[2,3-B]INDOLE-2-CARBOXYLATE

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